![molecular formula C6H4O4 B14755212 [1,4]Dioxino[2,3-b][1,4]dioxine CAS No. 255-54-9](/img/structure/B14755212.png)
[1,4]Dioxino[2,3-b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4]Dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C6H10O4. It is also known by other names such as hexahydrothis compound and 1,4,5,8-tetraoxaperhydronaphthalene . This compound is characterized by its unique structure, which includes two dioxane rings fused together. It is a colorless liquid with a mild odor and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of [1,4]dioxino[2,3-b][1,4]dioxine involves several steps. One common method is the cyclization of ethanedial with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
[1,4]Dioxino[2,3-b][1,4]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dioxane derivatives, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
[1,4]Dioxino[2,3-b][1,4]dioxine has several scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis . In biology, it is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an antioxidant. In industry, it is used in the production of polymers and as a stabilizer for certain chemical reactions .
Wirkmechanismus
The mechanism of action of [1,4]dioxino[2,3-b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds with these targets, leading to changes in their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of certain enzymatic reactions . These effects are mediated by the compound’s ability to donate or accept electrons, making it a versatile molecule in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
[1,4]Dioxino[2,3-b][1,4]dioxine is unique due to its fused dioxane ring structure. Similar compounds include polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and polychlorinated biphenyls . These compounds share some structural similarities but differ in their chemical properties and toxicity. For example, polychlorinated dibenzo-p-dioxins are highly toxic and persistent in the environment, whereas this compound is less toxic and more readily biodegradable.
Eigenschaften
CAS-Nummer |
255-54-9 |
|---|---|
Molekularformel |
C6H4O4 |
Molekulargewicht |
140.09 g/mol |
IUPAC-Name |
[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C6H4O4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
InChI-Schlüssel |
GXBLPHXWGFLGOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(O1)OC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



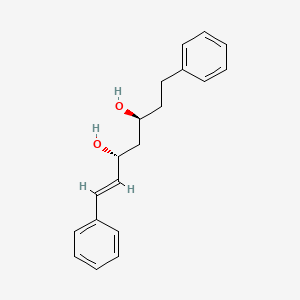
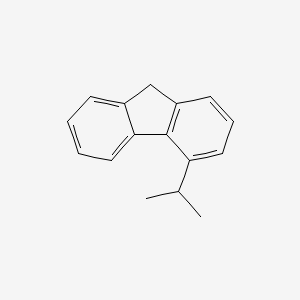
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
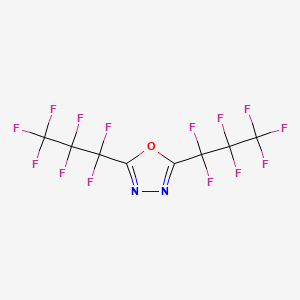
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
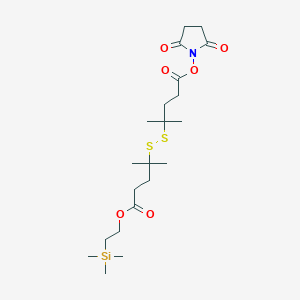

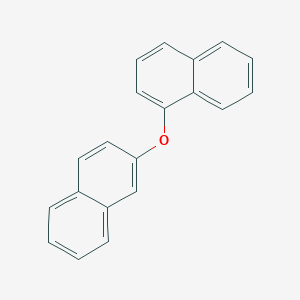
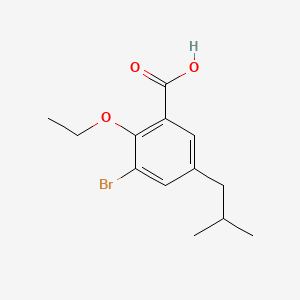
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

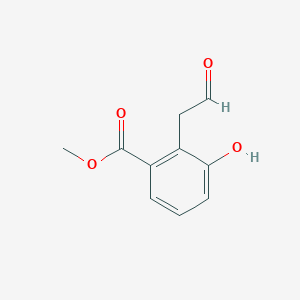
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
